molecular formula C15H14N2O3 B2668980 7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one CAS No. 902572-92-3

7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B2668980
CAS RN: 902572-92-3
M. Wt: 270.288
InChI Key: AABJEMQLIHBZAW-UHFFFAOYSA-N
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Description

7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one, also known as JAK inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The JAK inhibitor is a small molecule that targets the Janus kinase (JAK) family of enzymes, which play a critical role in various cellular processes, including immune response and inflammation.

Scientific Research Applications

Synthesis and Chemical Reactivity

7-Hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one serves as a core structure for various chemical syntheses and reactions. The compound is a precursor in the synthesis of 7-substituted derivatives by reacting with nucleophiles under both acidic and basic conditions. This reactivity opens avenues for creating a wide range of compounds, including active methylene compounds, aromatics, alcohols, and more, demonstrating its versatility in synthetic organic chemistry (Goto et al., 1991).

Structural and Molecular Studies

The structure of compounds related to this compound has been detailed through X-ray crystallography and other analytical techniques, offering insights into their molecular conformations and stability. These studies are essential for understanding the molecular basis of their reactivity and potential applications in materials science and drug design (Mohammat et al., 2008).

Biological Activities

The exploration of biological activities of derivatives of this compound contributes significantly to medicinal chemistry. These compounds have been synthesized and evaluated for their potential inhibitory activities against various cancer cell lines, indicating their promise as leads for developing new therapeutic agents (孙广龙 et al., 2014).

Material Science Applications

In material science, the electronic and photovoltaic properties of related pyridine derivatives have been investigated, revealing their potential for use in electronic devices and solar cells. These studies suggest that the chemical framework of this compound can lead to materials with valuable electronic properties (El-Menyawy et al., 2019).

Theoretical and Computational Chemistry

The compound and its derivatives have been subjects of theoretical and computational studies, including density functional theory (DFT) and Hartree-Fock calculations. These studies provide deep insights into their electronic structures, reactivity, and potential applications in designing molecules with specific properties (Gumus et al., 2018).

properties

IUPAC Name

7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15(17)19/h2-8,15,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABJEMQLIHBZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(C2=O)C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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